Tavapadon

説明

特性

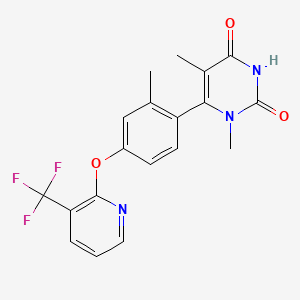

IUPAC Name |

1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXQLUNFKDZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337071 | |

| Record name | Tavapadon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643489-24-0 | |

| Record name | Tavapadon [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tavapadon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tavapadon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAVAPADON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tavapadon's Mechanism of Action in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tavapadon (formerly PF-06649751) is a novel, orally bioavailable small molecule under investigation for the treatment of Parkinson's disease. It functions as a selective partial agonist of the dopamine D1 and D5 receptors. This selectivity for the D1/D5 receptor subtypes, coupled with its partial agonist activity, represents a targeted approach to modulating the direct pathway of the basal ganglia, aiming to provide robust motor control with a potentially improved side-effect profile compared to existing dopaminergic therapies. This compound's mechanism is further distinguished by its biased agonism, favoring G-protein signaling over β-arrestin recruitment, which may mitigate the receptor desensitization and tolerance often seen with full agonists. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative pharmacological data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Selective D1/D5 Partial Agonism

This compound's primary mechanism of action is its selective partial agonism at the D1 and D5 dopamine receptors.[1][2] In the context of Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, disrupting the balance between the direct and indirect motor pathways.[3] this compound is designed to directly stimulate the D1 and D5 receptors, which are predominantly expressed on the medium spiny neurons of the direct pathway.[4] Activation of the direct pathway facilitates movement. By selectively targeting these receptors, this compound aims to restore motor function.[3][4]

Unlike full agonists, which elicit a maximal receptor response, this compound's partial agonism provides a submaximal level of receptor activation.[1][2] This property is hypothesized to offer a "ceiling" effect, potentially reducing the risk of overstimulation that can lead to adverse effects such as dyskinesias.[2] Furthermore, its selectivity for D1/D5 receptors avoids the significant activity at D2 and D3 receptors that is associated with side effects like somnolence, orthostatic hypotension, and impulse-control disorders seen with some other dopamine agonists.[2][3]

A key feature of this compound's pharmacology is its biased agonism. It preferentially activates the Gs/Golf protein-coupled signaling cascade over the β-arrestin pathway.[1] This is significant because β-arrestin recruitment is implicated in receptor desensitization and internalization, which can lead to a reduction in therapeutic efficacy over time.[3] By minimizing β-arrestin engagement, this compound may offer more sustained motor control.[3]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of this compound at human dopamine receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D1 | 9[1][5] |

| Dopamine D5 | 13[1][5] |

| Dopamine D2 | ≥ 6210[1][5] |

| Dopamine D3 | ≥ 6720[1][5] |

| Dopamine D4 | ≥ 4870[1][5] |

Data presented as the inhibitory constant (Ki), with lower values indicating higher binding affinity.

Table 2: Functional Activity of this compound

| Receptor Subtype | Efficacy (Emax as % of Dopamine) | Potency (EC50) in nM |

| Dopamine D1 | 65%[1][5] | 19[3] |

| Dopamine D5 | 81%[1][5] | 17[3] |

Efficacy (Emax) represents the maximal response relative to the endogenous ligand, dopamine. Potency (EC50) is the concentration required to elicit 50% of the maximal response.

Table 3: Functional Activity of Racemic this compound in Gs Activation and β-arrestin Recruitment Assays

| Assay | Potency (EC50) in nM | Efficacy (Emax) |

| Gs Activation (cAMP) | 0.8 | 118% |

| β-arrestin2 Recruitment | 68 | 30% |

(Rac)-PF-06649751 data.[6]

Signaling Pathways and Experimental Workflows

This compound-Mediated D1/D5 Receptor Signaling

The following diagram illustrates the primary signaling cascade initiated by this compound binding to D1/D5 receptors.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro pharmacological characterization of a compound like this compound.

Experimental Protocols

While the primary publications detailing the initial in vitro pharmacology of this compound refer to the data as "unpublished," the methodologies can be inferred from standard practices in the field and descriptions in review articles.[3]

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing recombinant human dopamine D1, D2, D3, D4, or D5 receptors.

-

Assay Components: The assay mixture typically includes the cell membranes, a specific radioligand (e.g., [³H]-SCH23390 for D1/D5 receptors), and a range of concentrations of this compound.

-

Incubation: The components are incubated to allow for competitive binding between the radioligand and this compound at the receptor.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation)

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at D1 and D5 receptors.

-

General Protocol:

-

Cell Culture: Cells expressing the D1 or D5 receptor are cultured in appropriate media.

-

Stimulation: The cells are treated with a range of concentrations of this compound.

-

cAMP Measurement: Since D1 and D5 receptors are coupled to Gs/Golf proteins that activate adenylyl cyclase, the resulting increase in intracellular cyclic adenosine monophosphate (cAMP) is measured. This is often done using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: A dose-response curve is generated, from which the EC50 and Emax values are calculated. The Emax is typically expressed as a percentage of the maximal response induced by dopamine.

-

β-Arrestin Recruitment Assay

-

Objective: To assess the biased agonism of this compound by quantifying its ability to recruit β-arrestin to the D1/D5 receptors.

-

General Protocol:

-

Assay System: A specialized cell line is used, such as the PathHunter® β-arrestin cell line, which co-expresses the target receptor and a β-arrestin-enzyme fragment fusion protein.

-

Ligand Treatment: The cells are treated with a range of concentrations of this compound.

-

Recruitment and Signal Generation: Agonist-induced β-arrestin recruitment to the receptor brings the enzyme fragments into proximity, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.

-

Signal Detection: The chemiluminescent signal is measured using a luminometer.

-

Data Analysis: A dose-response curve is generated to determine the potency and efficacy for β-arrestin recruitment, which is then compared to the G-protein signaling pathway data to quantify bias.

-

Preclinical and Clinical Evidence

Preclinical studies in a nonhuman primate model of Parkinson's disease demonstrated that this compound is as effective as L-DOPA in improving motor function and reducing disability.[7] Importantly, the therapeutic effects of this compound were associated with less concomitant dyskinesia compared to L-DOPA.[7]

Phase 3 clinical trials (TEMPO-1, TEMPO-2, and TEMPO-3) have evaluated this compound as both a monotherapy in early-stage Parkinson's disease and as an adjunctive therapy to levodopa in patients with motor fluctuations.[4][8] These trials have reported positive topline results, demonstrating statistically significant improvements in motor symptoms (as measured by the MDS-UPDRS scale) and increases in "on" time without troublesome dyskinesia.[4][8] The safety profile in these trials has been consistent with previous studies, with the majority of adverse events being mild to moderate in severity.[4]

Conclusion

This compound's mechanism of action as a selective D1/D5 partial agonist with biased signaling properties offers a promising and differentiated approach for the treatment of Parkinson's disease. Its ability to selectively activate the direct motor pathway while potentially minimizing the side effects associated with other dopaminergic therapies and reducing the likelihood of receptor desensitization is supported by a strong preclinical and clinical data package. The quantitative pharmacological data underscores its high affinity and specific functional activity at the target receptors. As a potential first-in-class therapy, this compound represents a significant advancement in the targeted treatment of CNS disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 5. drughunter.com [drughunter.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D1 Agonist Improved Movement of Parkinsonian Nonhuman Primates with Limited Dyskinesia Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]

A Technical Guide to the Dopamine D1/D5 Receptor Selectivity Profile of Tavapadon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the dopamine D1 and D5 receptor selectivity profile of Tavapadon (formerly PF-06649751 and CVL-751), a novel partial agonist under investigation for the treatment of Parkinson's disease. The document outlines its binding affinities, functional activity, and the experimental methodologies used to characterize these properties.

Introduction

This compound is a first-in-class, orally administered small molecule designed as a selective partial agonist for the dopamine D1 and D5 receptors.[1][2][3] Its therapeutic rationale is centered on selectively activating the direct motor pathway in the basal ganglia, which is primarily mediated by D1-like receptors (D1 and D5), while avoiding the D2-like receptors (D2, D3, D4) that are associated with some of the adverse effects of current dopaminergic therapies.[3][4] This targeted approach aims to provide robust motor control with an improved tolerability profile.[4][5]

Receptor Binding and Functional Activity

This compound demonstrates high affinity and selectivity for D1 and D5 receptors with significantly lower affinity for other dopamine receptor subtypes.[4][5][6] This selectivity is a key feature of its pharmacological profile.

The following tables summarize the binding affinities (Ki) and functional activities of this compound at various dopamine receptor subtypes.

Table 1: this compound Binding Affinities (Ki) at Human Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D1 | 9 |

| Dopamine D5 | 13 |

| Dopamine D2 | ≥ 6210 |

| Dopamine D3 | ≥ 6720 |

| Dopamine D4 | ≥ 4870 |

| Data sourced from in vitro studies using cell lines expressing recombinant human dopamine receptors.[4][5] |

Table 2: this compound Functional Activity at Human Dopamine D1/D5 Receptors

| Receptor Subtype | Activity Profile | Intrinsic Activity (% of Dopamine's effect) |

| Dopamine D1 | Partial Agonist | 65% |

| Dopamine D5 | Partial Agonist | 81% |

| Dopamine D2 | Little to no functional activity | Not applicable |

| Dopamine D3 | Little to no functional activity | Not applicable |

| Dopamine D4 | Little to no functional activity | Not applicable |

| Functional activity was determined through in vitro assays.[5][6] |

Experimental Protocols

While specific, detailed protocols from the manufacturer are proprietary, the following sections describe the standard and widely accepted methodologies for determining the binding and functional parameters presented above.

Receptor binding affinity is typically determined using competitive radioligand binding assays.

-

Principle: This assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

-

Methodology:

-

Preparation of Membranes: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that have been engineered to express a high density of a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5).

-

Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1/D5 receptors or [³H]-spiperone for D2-like receptors) is incubated with the cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.

-

Separation and Counting: After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used.

-

The functional activity of this compound as a partial agonist at D1 and D5 receptors is typically assessed by measuring the accumulation of cyclic AMP (cAMP), a key second messenger for these Gs-coupled receptors.

-

Principle: D1 and D5 receptors are coupled to the Gs alpha subunit of G proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation.

-

Methodology:

-

Cell Culture: Whole cells expressing the human D1 or D5 receptor are cultured and plated.

-

Incubation: Cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

Data Analysis: A concentration-response curve is generated by plotting the cAMP level against the logarithm of the this compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined. The intrinsic activity is calculated by comparing the Emax of this compound to the Emax of the endogenous full agonist, dopamine.

-

Visualizations: Pathways and Processes

Canonical signaling pathway of the dopamine D1/D5 receptors.

Workflow for determining receptor binding affinity (Ki).

Logical representation of this compound's receptor selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. docs.publicnow.com [docs.publicnow.com]

- 3. This compound: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]

- 4. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Tavapadon: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tavapadon (also known as CVL-751 and PF-06649751) is an investigational, orally active, selective partial agonist of the dopamine D1 and D5 receptors.[1][2] It is currently under development for the treatment of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][3] By selectively targeting the D1/D5 receptors, this compound aims to provide robust motor symptom control with a potentially improved side-effect profile compared to existing dopaminergic therapies that primarily act on D2/D3 receptors.[4] This technical guide provides a comprehensive overview of this compound's molecular structure, chemical properties, and its mechanism of action, with a focus on its unique signaling profile.

Molecular Structure and Identification

This compound is a complex heterocyclic molecule featuring a pyrimidine-2,4-dione core linked to a substituted phenyl and a trifluoromethyl-substituted pyridine ring through an ether linkage.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,5-dimethyl-6-[2-methyl-4-[[3-(trifluoromethyl)pyridin-2-yl]oxy]phenyl]pyrimidine-2,4(1H,3H)-dione[5][6] |

| SMILES | CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C[5][6] |

| InChI | InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27)[1][6] |

| CAS Number | 1643489-24-0[1][5] |

Chemical and Physical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key chemical and physical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₆F₃N₃O₃[6] |

| Molecular Weight | 391.35 g/mol [1][6] |

| Appearance | White solid (based on analog synthesis) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2] |

Mechanism of Action and Signaling Pathways

This compound is a selective partial agonist for the dopamine D1 and D5 receptors, with significantly lower affinity for D2, D3, and D4 receptors.[1][4] This selectivity for the D1-like receptor family is a key feature of its pharmacological profile. D1 and D5 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the stimulatory G-protein Gs/Gαolf.[4]

Upon binding of this compound, the D1/D5 receptor undergoes a conformational change, leading to the activation of Gαolf. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the modulation of neuronal excitability and gene expression.

Interestingly, this compound exhibits biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[3] This is significant because β-arrestin recruitment is often associated with receptor desensitization and the development of tolerance to drug effects.[3] By minimizing β-arrestin recruitment, this compound may offer a more sustained therapeutic effect.

Caption: this compound's biased agonism at the D1/D5 receptor.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and characterization of this compound, based on publicly available information. These are intended as a guide and may require optimization.

Synthesis of this compound

The synthesis of this compound has been described in the patent literature (WO2014207601A1).[5] A general route for the synthesis of this compound analogs has also been published, which provides insight into the likely synthetic steps. The following is a potential synthetic workflow.

Caption: A potential synthetic workflow for this compound.

Illustrative Protocol for Step 4: Etherification

-

Reaction Setup: To a solution of 6-(4-hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equivalent) and 2-chloro-3-(trifluoromethyl)pyridine (1.5 equivalents) in a suitable solvent such as DMSO, add a base like cesium carbonate (3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 130°C and stir for 16 hours.

-

Work-up: After cooling to room temperature, add water to the reaction mixture. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain this compound.

Characterization of this compound

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose | Illustrative Parameters |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Solvent: DMSO-d₆ or CDCl₃. Spectrometer: 400 MHz. Chemical shifts (δ) reported in ppm relative to TMS. |

| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula | Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI). Mode: Positive ion mode. |

| HPLC | Purity assessment | Column: C18 reverse-phase column. Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detection: UV at 254 nm. |

Illustrative HPLC Method for Purity Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 20% to 80% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

Conclusion

This compound represents a promising advancement in the treatment of Parkinson's disease through its selective partial agonism of D1/D5 dopamine receptors and its biased signaling profile. This technical guide has provided a detailed overview of its molecular structure, chemical properties, and mechanism of action, along with illustrative experimental protocols for its synthesis and characterization. This information serves as a valuable resource for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel compound.

References

- 1. WO2014207601A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. longdom.org [longdom.org]

In vitro binding affinity of Tavapadon for dopamine receptors

An In-Depth Technical Guide on the In Vitro Binding Affinity of Tavapadon for Dopamine Receptors

Introduction

This compound (formerly known as CVL-751 or PF-06649751) is a novel, orally active small molecule being investigated for the treatment of Parkinson's disease.[1][2] It is distinguished by its unique mechanism of action as a highly selective partial agonist for the D1-like family of dopamine receptors (D1 and D5).[1][3][4][5] This selectivity for D1/D5 receptors, coupled with its partial agonism, represents a targeted therapeutic strategy aimed at providing robust motor symptom control while potentially mitigating the adverse effects associated with full D1/D5 agonists and drugs targeting the D2/D3 receptors.[3][6][7][8] This technical guide provides a detailed overview of the in vitro binding characteristics of this compound at human dopamine receptors.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5) has been quantified through in vitro radioligand displacement assays. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data clearly demonstrates this compound's high affinity and selectivity for D1 and D5 receptors over D2, D3, and D4 receptors.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| Dopamine D1 | 9[1][3][9][10] |

| Dopamine D5 | 13[1][3][9][10] |

| Dopamine D2 | ≥ 6210[3][9][10] |

| Dopamine D3 | ≥ 6720[3][9][10] |

| Dopamine D4 | ≥ 4870[3][9][10] |

In addition to its binding affinity, functional assays have characterized this compound as a partial agonist at D1 and D5 receptors, exhibiting 65% and 81% of dopamine's intrinsic activity, respectively.[1][3][9][10] The corresponding half-maximal effective concentration (EC₅₀) values were determined to be 19 nM for the D1 receptor and 17 nM for the D5 receptor.[3]

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound was determined using competitive radioligand binding assays performed on cell lines engineered to express recombinant human dopamine receptors.[1][3] While the specific proprietary details may vary, the following protocol outlines the standard methodology for such an experiment.

Objective: To determine the binding affinity (Kᵢ) of a test compound (this compound) for a specific dopamine receptor subtype by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing a high density of a single human dopamine receptor subtype (e.g., D1).

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-SCH23390 for the D1 receptor).

-

Test Compound: this compound, dissolved and serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive antagonist for the target receptor (e.g., unlabeled SCH23390) to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other components to ensure optimal receptor binding.

-

Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

-

Preparation: Cell membranes are thawed and diluted in a chilled assay buffer to a specific protein concentration.

-

Incubation Setup: The assay is typically performed in 96-well plates. Each well contains a mixture of:

-

A fixed volume of the diluted cell membranes.

-

A fixed concentration of the radioligand.

-

A variable concentration of the test compound (this compound) or the non-specific binding control.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration. The contents of each well are aspirated through the glass fiber filters using the cell harvester. The filters trap the cell membranes, to which the radioligand is bound.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The filters are collected, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a liquid scintillation counter. The counts are expressed as disintegrations per minute (DPM) or counts per minute (CPM).

-

Data Analysis:

-

Total Binding: Radioactivity in wells with only membranes and radioligand.

-

Non-specific Binding (NSB): Radioactivity in wells containing the non-specific binding control.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The specific binding in the presence of different concentrations of this compound is plotted against the log of the this compound concentration. This generates a sigmoidal dose-response curve.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows related to the in vitro characterization of this compound.

Caption: this compound's selective action on the D1/D5-mediated direct pathway.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. musechem.com [musechem.com]

- 5. Dopamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]

- 8. Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Tavapadon's Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tavapadon (PF-06649751) is a novel, orally active, selective partial agonist of the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease.[1] Its unique mechanism of action, which focuses on the G-protein biased activation of the direct motor pathway, offers the potential for robust motor symptom control with a favorable side-effect profile compared to existing dopaminergic therapies.[2][3] This technical guide provides an in-depth overview of this compound's signal transduction pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Receptor Binding and Functional Activity

This compound exhibits high affinity and selectivity for the dopamine D1 and D5 receptors with significantly lower affinity for D2, D3, and D4 receptors.[3] This selectivity is critical to its proposed mechanism of minimizing the side effects associated with off-target dopamine receptor activation.[3]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and % Intrinsic Activity) of this compound at dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| D1 | 9[3] |

| D5 | 13[3] |

| D2 | ≥ 6210[3] |

| D3 | ≥ 6720[3] |

| D4 | ≥ 4870[3] |

| Table 1: this compound Receptor Binding Affinities. Data represent the dissociation constant (Ki) from radioligand binding assays. |

| Receptor Subtype | Functional Activity (EC50) (nM) | % Intrinsic Activity (vs. Dopamine) |

| D1 | 19[3] | 65%[3] |

| D5 | 17[3] | 81%[3] |

| Table 2: this compound Functional Activity. Data represent the half-maximal effective concentration (EC50) and intrinsic agonist activity relative to dopamine from in vitro functional assays.[3] |

Signal Transduction Pathways

This compound's therapeutic effect is mediated through the activation of specific downstream signaling cascades following its binding to D1 and D5 receptors.

D1/D5 Receptor-Mediated Gs/Golf Pathway Activation

Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-proteins, Gs and Gαolf.[4] Upon activation by this compound, these G-proteins stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5]

Downstream Signaling via PKA and DARPP-32

The increase in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. A critical substrate of PKA in medium spiny neurons of the striatum is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). When phosphorylated by PKA at Threonine-34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, including ion channels and transcription factors, ultimately modulating neuronal excitability and gene expression to facilitate movement.

G-Protein Biased Agonism

This compound is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[6] This is significant because β-arrestin recruitment is associated with receptor desensitization and internalization, which can lead to a reduction in therapeutic efficacy over time. By minimizing β-arrestin recruitment, this compound may offer a more sustained therapeutic effect.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To determine the affinity of this compound for dopamine D1 and D5 receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human recombinant D1 or D5 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]SCH23390 (a selective D1/D5 antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM cis(Z)-flupenthixol).

-

Test compound: this compound at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [3H]SCH23390 (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a second messenger, following receptor activation.

-

Objective: To determine the functional potency (EC50) and efficacy (% intrinsic activity) of this compound at D1 and D5 receptors.

-

Materials:

-

A cell line stably expressing the human D1 or D5 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor for cAMP (e.g., GloSensor™).[7]

-

Test compound: this compound at various concentrations.

-

Reference agonist: Dopamine at various concentrations.

-

Assay medium: e.g., DMEM supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

96-well cell culture plates.

-

Luminometer or fluorescence plate reader.

-

-

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Replace the culture medium with assay medium containing varying concentrations of this compound or dopamine.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

If using a luciferase reporter, add the luciferase substrate and measure luminescence. If using a fluorescent biosensor, measure the fluorescence.

-

Generate dose-response curves for both this compound and dopamine.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound using non-linear regression.

-

Calculate the intrinsic activity of this compound as a percentage of the maximal response produced by dopamine.

-

Clinical Trial Workflow

The clinical development of this compound has been evaluated in a series of Phase 3 trials known as the TEMPO program (TEMPO-1, TEMPO-2, and TEMPO-3).

References

- 1. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Methamphetamine - Wikipedia [en.wikipedia.org]

- 7. Orally Bioavailable Dopamine D1/D5 Receptor-Biased Agonists to Study the Role of β-Arrestin in Treatment-Related Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of Tavapadon: An In-depth Examination of its Pharmacokinetics and Pharmacodynamics in Animal Models

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Tavapadon (also known as CVL-751 and PF-06649751), a novel, orally active, selective partial agonist of the dopamine D1 and D5 receptors. Developed for the treatment of Parkinson's disease (PD), this compound's preclinical evaluation in various animal models has been instrumental in characterizing its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and key signaling pathways.

Core Pharmacological Attributes

This compound distinguishes itself through its high affinity and selectivity for the D1 and D5 dopamine receptors, coupled with its partial agonist activity. This profile is hypothesized to provide robust motor control with a reduced risk of the adverse effects associated with full dopamine agonists and therapies targeting D2/D3 receptors.

Receptor Binding and Functional Activity

In vitro studies utilizing cell lines expressing recombinant human dopamine receptors have elucidated this compound's binding affinity and functional potency. These data are crucial for understanding its mechanism of action at the molecular level.

| Parameter | Dopamine D1 Receptor | Dopamine D5 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | Dopamine D4 Receptor |

| Binding Affinity (Ki) | 9 nM[1][2] | 13 nM[1][2] | ≥ 6210 nM[1] | ≥ 6720 nM[1] | ≥ 4870 nM[1] |

| Functional Activity (Intrinsic Activity vs. Dopamine) | 65%[2] | 81%[2] | No significant activity[2] | No significant activity[2] | No significant activity[2] |

| Potency (EC50) | 19 nM[1] | 17 nM[1] | - | - | - |

These data highlight this compound's nanomolar affinity for D1 and D5 receptors and its significantly lower affinity for D2-like receptors, underscoring its selectivity.[1][2]

Pharmacokinetics in Animal Models

Preclinical pharmacokinetic studies have been essential in determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, informing dosing strategies for subsequent efficacy studies. While comprehensive tabular data on parameters like AUC and half-life in various species are not fully available in the public domain, key findings have been reported.

Non-Human Primate (Macaca mulatta) Pharmacokinetics

Studies in captive-bred macaques have provided valuable insights into the pharmacokinetic profile of this compound.

| Parameter | Value | Conditions |

| Maximum Plasma Concentration (Cmax) | 8 nM (unbound) | 0.1 mg/kg subcutaneous dose[3] |

| Time to Maximum Plasma Concentration (Tmax) | 3 hours | 0.1 mg/kg subcutaneous dose[3] |

Pharmacodynamics and Efficacy in Animal Models of Parkinson's Disease

The efficacy of this compound in ameliorating motor deficits has been primarily investigated using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease in non-human primates, a gold-standard model for assessing anti-parkinsonian therapies.

MPTP-Induced Parkinsonism in Non-Human Primates

Experimental Protocol:

The MPTP model in non-human primates, such as rhesus monkeys, is designed to replicate the dopamine depletion and motor symptoms characteristic of human Parkinson's disease.

Behavioral Assessment:

Motor function in MPTP-treated primates is typically assessed using validated rating scales that quantify the severity of parkinsonian signs. These scales often evaluate aspects such as:

-

Locomotor activity: Measured by the number of beam breaks in an activity monitor.

-

Parkinsonian disability scores: A composite score based on the observation of bradykinesia, rigidity, tremor, and posture.

Efficacy of this compound:

Preclinical studies in MPTP-treated non-human primates have demonstrated that this compound leads to significant improvements in motor function, comparable to those observed with levodopa.[1]

-

At a subcutaneous dose of 0.04 mg/kg, this compound increased locomotor activity and improved parkinsonian disability scores, with the maximal improvement observed at 110 minutes post-administration.[3]

-

Higher subcutaneous doses of 0.1 mg/kg and 0.15 mg/kg resulted in statistically significant improvements in locomotor activity relative to vehicle.[3]

-

Notably, the motor improvements following this compound administration were sustained for more than twice as long as those seen after levodopa treatment.[6]

-

Crucially, in primates that had previously developed dyskinesias with long-term levodopa treatment, this compound administration, either alone or in combination with levodopa, resulted in robust motor control with reduced dyskinesias.[6]

Signaling Pathway and Mechanism of Action

This compound's therapeutic effects are mediated through its partial agonism at D1 and D5 dopamine receptors, which are coupled to the Gαs/olf signaling pathway. This pathway plays a critical role in the "direct pathway" of the basal ganglia, which facilitates movement.

By selectively activating this pathway, this compound is thought to restore motor function while avoiding the off-target effects associated with non-selective dopamine agonists. Furthermore, this compound exhibits biased agonism, favoring G-protein signaling over β-arrestin recruitment. This is significant because excessive β-arrestin activity has been linked to receptor desensitization and the development of tolerance to treatment.

Summary and Future Directions

The preclinical data for this compound in animal models provide a strong rationale for its development as a novel treatment for Parkinson's disease. Its selective D1/D5 partial agonism, favorable pharmacokinetic profile allowing for once-daily dosing, and robust efficacy in a highly translatable non-human primate model of PD, all with a reduced propensity for dyskinesia, are promising attributes.

Further research to fully elucidate the long-term effects of this compound on receptor sensitivity and to explore its potential in other animal models of Parkinson's disease will continue to refine our understanding of this promising therapeutic agent. The translation of these preclinical findings into the clinical setting is ongoing and holds the potential to offer a significant advancement in the management of Parkinson's disease.

References

- 1. drughunter.com [drughunter.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Tavapadon for Non-Motor Symptoms of Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tavapadon is a first-in-class, selective partial agonist of the dopamine D1 and D5 receptors under investigation as a once-daily oral treatment for Parkinson's disease (PD). While the primary focus of its clinical development has been on motor symptom control, the potential impact of this compound on the non-motor symptoms of PD is of significant interest to the scientific community. Non-motor symptoms, including sleep disturbances, mood disorders, and cognitive impairment, contribute substantially to the disease burden and significantly impact the quality of life for individuals with PD. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a specific focus on its implications for non-motor symptoms. The document details this compound's mechanism of action, summarizes quantitative data from clinical trials, outlines experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action: Selective D1/D5 Receptor Partial Agonism

This compound's novelty lies in its selective partial agonism of the D1 and D5 dopamine receptors. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, disrupting the balance between the direct and indirect motor pathways.[1]

-

The Direct Pathway: Primarily expresses D1 receptors and is involved in facilitating movement.

-

The Indirect Pathway: Primarily expresses D2 receptors and is involved in inhibiting movement.

Current dopamine agonists predominantly target D2/D3 receptors. While effective for motor symptoms, this broad agonism can lead to significant side effects, including daytime sleepiness, impulse control disorders, and hallucinations.[2] this compound's targeted action on D1 and D5 receptors is hypothesized to restore motor function by selectively stimulating the direct pathway while avoiding the overstimulation of D2/D3 receptors, potentially leading to a better-tolerated safety profile.[3]

Signaling Pathway of this compound

Quantitative Data

Receptor Binding Affinity

This compound demonstrates high selectivity for D1 and D5 receptors with significantly lower affinity for D2, D3, and D4 receptors. This receptor binding profile is central to its proposed mechanism of action, aiming to provide therapeutic benefit while minimizing off-target effects.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D1 | 9 |

| Dopamine D5 | 13 |

| Dopamine D2 | ≥ 6210 |

| Dopamine D3 | ≥ 6720 |

| Dopamine D4 | ≥ 4870 |

Data sourced from a preclinical study.

Pharmacokinetic Profile

This compound is orally administered and possesses a pharmacokinetic profile that supports once-daily dosing.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours |

| Half-life | Long (supports once-daily dosing) |

Further details on Cmax and specific half-life values from Phase 3 trials are not yet publicly available.

Clinical Trial Data on Non-Motor Symptoms

While the primary endpoints of the Phase 3 TEMPO program (TEMPO-1, TEMPO-2, and TEMPO-3) were focused on motor symptoms, some data on non-motor symptoms have been reported. It is important to note that comprehensive, quantitative results for many non-motor symptom scales from the Phase 3 trials have not yet been publicly disclosed.

Phase 2 Study (NCT02847650)

In a 15-week, randomized, placebo-controlled Phase 2 trial in 57 individuals with early-stage Parkinson's disease, there were no statistically significant differences observed between the this compound and placebo groups on the following non-motor symptom scales:

-

Beck Depression Inventory-II (BDI-II)

-

Epworth Sleepiness Scale (ESS)

-

Columbia Suicide Severity Rating Scale (C-SSRS)

-

Questionnaire for Impulsive Compulsive Disorders in Parkinson's Disease (QUIP-RS)

Phase 3 TEMPO Program: Daytime Sleepiness (Epworth Sleepiness Scale)

A specific analysis of daytime sleepiness in the TEMPO-1 (monotherapy in early PD) and TEMPO-3 (adjunctive therapy in advanced PD) trials showed that this compound was not associated with increased daytime sleepiness compared to placebo.

| Trial | Treatment Group | Change from Baseline in ESS Score (LSM) | P-value vs. Placebo |

| TEMPO-1 | Placebo | -0.4 | - |

| This compound 5 mg | -0.7 | 0.44 | |

| This compound 15 mg | -0.4 | 0.91 | |

| TEMPO-3 | Placebo + Levodopa | -0.7 | - |

| This compound + Levodopa | -0.9 | 0.53 |

LSM = Least Squares Mean; A negative change indicates improvement (less sleepiness).

Phase 3 TEMPO Program: Other Non-Motor Symptoms

Top-line results for the TEMPO trials have focused on the significant improvements in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination) scores.[4][5] While MDS-UPDRS Part I, which assesses non-motor aspects of experiences of daily living, was an outcome measure, specific data on the change from baseline for this part has not been detailed in the publicly available top-line results.

Experimental Protocols

Overview of the Phase 3 TEMPO Clinical Trial Program

The TEMPO program was designed to evaluate the efficacy, safety, and tolerability of this compound across a broad spectrum of Parkinson's disease patients.

| Trial | Identifier | Patient Population | Treatment | Duration | Primary Endpoint |

| TEMPO-1 | NCT04201093 | Early-stage PD | Monotherapy (fixed dose: 5 mg or 15 mg) vs. Placebo | 27 weeks | Change in MDS-UPDRS Parts II & III combined score |

| TEMPO-2 | NCT04223193 | Early-stage PD | Monotherapy (flexible dose: 5-15 mg) vs. Placebo | 27 weeks | Change in MDS-UPDRS Parts II & III combined score |

| TEMPO-3 | NCT04542499 | Advanced-stage PD with motor fluctuations on Levodopa | Adjunctive therapy (flexible dose: 5-15 mg) vs. Placebo | 27 weeks | Change in "ON" time without troublesome dyskinesia |

Key Inclusion and Exclusion Criteria for TEMPO-1 and TEMPO-2 (Early-Stage PD)

-

Inclusion:

-

Age 40-80 years.

-

Diagnosis of Parkinson's disease for less than 3 years.

-

Modified Hoehn and Yahr stage 1-2.

-

Requirement for pharmacologic intervention for disease management.

-

-

Exclusion:

-

Atypical or secondary parkinsonism.

-

History of psychosis or hallucinations.

-

Clinically significant impulse control disorder.

-

Key Inclusion and Exclusion Criteria for TEMPO-3 (Advanced-Stage PD)

-

Inclusion:

-

Age 40-80 years.

-

Experiencing motor fluctuations.

-

On a stable dose of Levodopa for at least 4 weeks.

-

-

Exclusion:

-

Atypical or secondary parkinsonism.

-

History of psychosis or hallucinations.

-

Assessment of Non-Motor Symptoms

The primary tool for assessing non-motor symptoms within the TEMPO trials was the MDS-UPDRS Part I . This part evaluates non-motor aspects of experiences of daily living and includes domains such as:

-

Cognitive impairment

-

Hallucinations and psychosis

-

Depressed mood

-

Anxious mood

-

Apathy

-

Dopamine dysregulation syndrome

-

Sleep problems

-

Daytime sleepiness

-

Pain and other sensations

-

Urinary problems

-

Constipation problems

-

Lightheadedness on standing

-

Fatigue

Additional scales, as used in the Phase 2 trial and the specific analysis on daytime sleepiness, provide further insight into the assessment of non-motor symptoms.

Clinical Trial Workflow for Assessing Non-Motor Symptoms

Discussion and Future Directions

The available data suggests that this compound, with its selective D1/D5 partial agonist activity, may offer a favorable safety profile concerning certain non-motor symptoms that are often challenging with current dopamine agonists, particularly daytime sleepiness. The lack of a significant difference in the Epworth Sleepiness Scale scores in the large Phase 3 TEMPO trials is a noteworthy finding.

However, the broader impact of this compound on other non-motor domains such as mood, cognition, and apathy in the pivotal Phase 3 studies remains to be fully elucidated through the public release of the MDS-UPDRS Part I data and other non-motor secondary endpoints. The results from the Phase 2 trial, which showed no significant difference from placebo on several non-motor scales, suggest that this compound may have a neutral effect on these symptoms.

Future research should focus on the detailed reporting of all non-motor outcomes from the TEMPO program. Further studies specifically designed to assess the efficacy of this compound on non-motor symptoms as a primary endpoint would be valuable. Understanding the full spectrum of this compound's effects is crucial for defining its role in the comprehensive management of Parkinson's disease, a condition where non-motor symptoms are a major determinant of patient well-being.

Logical Relationship of this compound's Selective Agonism and Potential for Reduced Side Effects

Conclusion

This compound represents a targeted approach to dopamine replacement therapy in Parkinson's disease. Its selective partial agonism at D1 and D5 receptors holds the promise of effective motor control with a potentially improved side-effect profile regarding certain non-motor symptoms, notably daytime sleepiness. While the comprehensive data on its effects across the full spectrum of non-motor symptoms from the pivotal Phase 3 trials are eagerly awaited by the scientific community, the currently available information suggests a neutral to favorable impact. As more detailed results become public, a clearer understanding of this compound's role in managing the multifaceted nature of Parkinson's disease will emerge, offering new hope for patients and clinicians seeking more refined therapeutic options.

References

- 1. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.abbvie.com [news.abbvie.com]

- 3. AbbVie announces positive phase 3 results for Parkinson's treatment [synapse.patsnap.com]

- 4. xtalks.com [xtalks.com]

- 5. news.abbvie.com [news.abbvie.com]

Beyond Parkinson's: A Technical Guide to the Therapeutic Potential of Tavapadon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tavapadon, a novel, orally bioavailable partial agonist with high selectivity for the dopamine D1 and D5 receptors, is currently in late-stage clinical development for the treatment of Parkinson's disease. Its unique pharmacological profile, which emphasizes G-protein signaling over β-arrestin recruitment, suggests a potential for a wider therapeutic window and reduced side effects compared to existing dopaminergic therapies. This technical guide explores the preclinical and clinical rationale for this compound's application beyond Parkinson's disease, focusing on its potential in treating cognitive deficits associated with schizophrenia, depression, and other neurological and psychiatric disorders. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development in this promising area.

Introduction: The Rationale for Exploring this compound Beyond Parkinson's Disease

The therapeutic landscape for many central nervous system (CNS) disorders remains challenging, with significant unmet needs for novel mechanisms of action that can address a broader range of symptoms with improved tolerability. While initially developed for Parkinson's disease, the selective activation of the D1/D5 dopamine receptors by this compound presents a compelling rationale for its investigation in other conditions where dopamine signaling is implicated.[1][2]

Dopamine D1 and D5 receptors are predominantly coupled to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in modulating neuronal excitability, synaptic plasticity, and cognitive functions such as working memory, attention, and executive function. Dysregulation of this pathway has been implicated in the pathophysiology of schizophrenia, depression, and attention-deficit/hyperactivity disorder (ADHD).

Unlike traditional dopamine agonists that primarily target D2/D3 receptors, this compound's selectivity for D1/D5 receptors may offer a more targeted approach to modulating cognitive and affective functions with a lower risk of the motor and psychiatric side effects associated with D2/D3 stimulation.[1] Furthermore, its partial agonism may provide a more balanced and sustained receptor activation, potentially avoiding the receptor desensitization and tolerance seen with full agonists.

This guide will delve into the preclinical evidence supporting the potential of D1/D5 agonism in non-Parkinsonian conditions and provide the necessary technical details to facilitate further investigation into this compound's broader therapeutic applications.

Quantitative Pharmacology of this compound

A clear understanding of this compound's binding affinities and functional activity is essential for designing and interpreting preclinical and clinical studies. The following tables summarize the key quantitative pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor | Binding Affinity (Ki) in nM |

| Dopamine D1 | 9 |

| Dopamine D5 | 13 |

| Dopamine D2 | ≥ 6210 |

| Dopamine D3 | ≥ 6720 |

| Dopamine D4 | ≥ 4870 |

Data sourced from preclinical in vitro studies.

Table 2: Functional Activity of this compound

| Receptor | Parameter | Value |

| Dopamine D1 | EC50 (nM) | 19 |

| Intrinsic Activity (% of Dopamine) | 65 | |

| Dopamine D5 | EC50 (nM) | 17 |

| Intrinsic Activity (% of Dopamine) | 81 |

Data sourced from preclinical in vitro functional assays.

Potential Therapeutic Applications Beyond Parkinson's Disease

Cognitive Deficits in Schizophrenia

Rationale: Cognitive impairment is a core feature of schizophrenia and a major determinant of long-term functional outcomes. A leading hypothesis suggests that reduced dopamine D1 receptor signaling in the prefrontal cortex contributes significantly to these deficits, particularly in working memory. By selectively enhancing D1/D5 receptor activity, this compound could potentially ameliorate these cognitive symptoms.

Preclinical Evidence: Preclinical studies using selective D1 receptor agonists have shown promising results in animal models of schizophrenia. The prepulse inhibition (PPI) of the acoustic startle reflex is a commonly used paradigm to assess sensorimotor gating deficits, which are observed in individuals with schizophrenia.

Key Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats

-

Animals: Male Sprague-Dawley rats are typically used.

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Acclimation: Rats are placed in the startle chamber for a 5-10 minute acclimation period with background white noise.

-

Stimuli: The test session consists of a series of trials with different acoustic stimuli:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) presented 30-500 milliseconds before the startling pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Drug Administration: The D1 receptor agonist (e.g., SKF82958) is administered subcutaneously at varying doses (e.g., 0.05-0.3 mg/kg) prior to the test session.[3]

-

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] x 100.

Depression

Rationale: The role of dopamine in the pathophysiology of depression is increasingly recognized. Anhedonia, a core symptom of depression, is linked to dysfunction in the brain's reward pathways, where D1 receptors are highly expressed. Selective activation of D1/D5 receptors could potentially restore hedonic tone and have antidepressant effects.

Preclinical Evidence: The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy. Studies have shown that D1 receptor agonists can reduce immobility time in this test, an effect predictive of antidepressant activity.

Key Experimental Protocol: Forced Swim Test (FST) in Rats

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.

-

Procedure:

-

Pre-test Session (Day 1): Rats are placed in the water tank for a 15-minute habituation session. This induces a state of behavioral despair in the subsequent test.

-

Drug Administration: The D1 receptor agonist is administered (e.g., intraperitoneally or subcutaneously) at various time points before the test session (e.g., 30, 60, 120 minutes).

-

Test Session (Day 2): 24 hours after the pre-test, the rats are placed back in the water tank for a 5-minute test session. The duration of immobility (making only minimal movements to keep the head above water) is recorded.

-

-

Data Analysis: The total time spent immobile during the 5-minute test session is measured and compared between drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[4]

Attention-Deficit/Hyperactivity Disorder (ADHD)

Rationale: The neurobiology of ADHD is strongly linked to dysregulation of dopamine pathways in the prefrontal cortex and striatum. While stimulants that increase overall dopamine levels are standard of care, a more targeted approach with a D1/D5 agonist could potentially improve attention and executive function with a more favorable side effect profile.

Preclinical Evidence: Animal models of ADHD, such as the dopamine transporter knockout (DAT-KO) mouse, exhibit hyperactivity and deficits in attention.[5] While direct studies with this compound in these models are not yet published, the known role of D1 receptors in cognitive control provides a strong basis for investigation. Further research is warranted to explore the effects of selective D1/D5 partial agonists in validated animal models of ADHD.

Autism Spectrum Disorder (ASD)

Rationale: The neurobiology of ASD is complex and heterogeneous, but alterations in dopamine signaling have been reported. Some studies suggest that excessive D1 receptor activation in the dorsal striatum may contribute to the repetitive behaviors and social deficits seen in some animal models of ASD.[6][7][8]

Preclinical Evidence: The preclinical evidence for the role of D1 receptors in ASD is still emerging and appears complex. While some studies suggest that D1 receptor antagonists can block autistic-like behaviors in certain animal models, other research points to a potential therapeutic role for D1 receptor agonists in ameliorating synaptic and behavioral deficits in specific genetic models of autism, such as those with Shank3 deficiency.[9] This highlights the need for further research to understand the specific contexts in which modulating D1/D5 signaling with a partial agonist like this compound might be beneficial in ASD.

Signaling Pathways and Molecular Mechanisms

This compound's therapeutic potential is rooted in its specific engagement of the D1/D5 receptor signaling cascade. The following diagram illustrates the key components of this pathway.

Conclusion and Future Directions

This compound's unique pharmacological profile as a selective D1/D5 partial agonist presents a significant opportunity for therapeutic innovation beyond Parkinson's disease. The preclinical evidence, particularly in the domains of cognitive deficits in schizophrenia and depression, provides a strong rationale for further investigation.

Future research should focus on:

-

Direct Preclinical Evaluation: Conducting studies with this compound in validated animal models of schizophrenia, depression, ADHD, and specific subtypes of ASD to confirm the therapeutic potential suggested by studies with other D1 agonists.

-

Biomarker Development: Identifying and validating biomarkers that can predict treatment response to this compound in different patient populations.

-

Clinical Trials: Designing and executing well-controlled clinical trials to assess the efficacy and safety of this compound for these novel indications in human subjects.

The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers and drug development professionals as they explore the full therapeutic potential of this compound. By building on this foundation of knowledge, the scientific community can work towards developing novel and more effective treatments for a range of debilitating CNS disorders.

References

- 1. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]

- 3. SKF82958, a dopamine D1 receptor agonist, disrupts prepulse inhibition in the medial prefrontal cortex and nucleus accumbens in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Excessive D1 Dopamine Receptor Activation in the Dorsal Striatum Promotes Autistic-Like Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Excessive D1 Dopamine Receptor Activation in the Dorsal Striatum Promotes Autistic-Like Behaviors (2018) | Yunjin Lee | 86 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

Tavapadon and its Postulated Effects on Neuroplasticity: A Technical Guide for Researchers

Introduction

Tavapadon (CVL-751) is a novel, selective partial agonist of the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease (PD). Unlike existing dopaminergic therapies that primarily target D2-like receptors, this compound's unique mechanism of action offers the potential for robust motor symptom control with a potentially improved side-effect profile.[1][2][3] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits and significant alterations in the underlying neural circuitry of the basal ganglia.[3][4] These alterations include maladaptive changes in synaptic strength and dendritic morphology of striatal medium spiny neurons (MSNs), which are key components of neuroplasticity.[3][4]

This technical guide will provide an in-depth overview of this compound's core pharmacology and explore its hypothesized effects on neuroplasticity. While direct experimental evidence on this compound's influence on synaptic plasticity is not yet available in published literature, this document will construct a robust, evidence-based hypothesis grounded in the well-established role of D1/D5 receptor signaling in these processes. We will present detailed experimental protocols for investigating these potential effects and provide visualizations of the key signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the neurobiological mechanisms of this compound and its potential beyond symptomatic relief in Parkinson's disease.

Core Pharmacology of this compound

This compound is a partial agonist with high selectivity for D1 and D5 dopamine receptors over D2-like receptors.[4] This selectivity is a key design feature, aiming to activate the "direct pathway" of motor control while minimizing the side effects associated with D2/D3 receptor stimulation.[3][5] The partial agonism of this compound is another critical aspect, potentially reducing the risk of the receptor desensitization and dyskinesias that can be associated with full dopamine agonists.[2][6]

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) and intrinsic activity (IA) of this compound for human dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Intrinsic Activity (% of Dopamine) |

| D1 | 9 | 65% |

| D5 | 13 | 81% |

| D2 | ≥ 6210 | Not Significant |

| D3 | ≥ 6720 | Not Significant |

| D4 | ≥ 4870 | Not Significant |

| [Data sourced from Wikipedia, citing Bezard et al., 2024][4] |

Postulated Effects on Neuroplasticity

The striatum, a key component of the basal ganglia, is a hub for motor control and procedural learning, processes that are heavily reliant on synaptic plasticity. Dopamine, via D1-like receptors, is a critical modulator of two primary forms of synaptic plasticity in striatal medium spiny neurons: long-term potentiation (LTP) and long-term depression (LTD). Furthermore, dopamine depletion in Parkinson's disease leads to a reduction in the density of dendritic spines on these neurons, a key structural correlate of synaptic connectivity.[3][4]